N-cyclohexyl-N-(cyclohexylcarbamoyl)-2,2,2-trifluoroacetamide
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Overview
Description
ACETAMIDE,N-CYCLOHEXYL-N-[(CYCLOHEXYLAMINO)CARBONYL]-2,2,2-TRIFLUORO-: is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a trifluoromethyl group, which imparts significant chemical stability and reactivity. It is used in various scientific research applications due to its distinctive chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ACETAMIDE,N-CYCLOHEXYL-N-[(CYCLOHEXYLAMINO)CARBONYL]-2,2,2-TRIFLUORO- typically involves the reaction of cyclohexylamine with acetic anhydride, followed by the introduction of a trifluoromethyl group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and minimize impurities. The process may include steps such as distillation and crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions: ACETAMIDE,N-CYCLOHEXYL-N-[(CYCLOHEXYLAMINO)CARBONYL]-2,2,2-TRIFLUORO- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
ACETAMIDE,N-CYCLOHEXYL-N-[(CYCLOHEXYLAMINO)CARBONYL]-2,2,2-TRIFLUORO- is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ACETAMIDE,N-CYCLOHEXYL-N-[(CYCLOHEXYLAMINO)CARBONYL]-2,2,2-TRIFLUORO- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in modulating the compound’s reactivity and stability. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
- ACETAMIDE,N-CYCLOHEXYL-N-[(CYCLOHEXYLAMINO)CARBONYL]-
- ACETAMIDE,N-CYCLOHEXYL-N-[(CYCLOHEXYLAMINO)CARBONYL]-2,2,2-TRIFLUORO-
Comparison: The presence of the trifluoromethyl group in ACETAMIDE,N-CYCLOHEXYL-N-[(CYCLOHEXYLAMINO)CARBONYL]-2,2,2-TRIFLUORO- distinguishes it from other similar compounds. This group enhances the compound’s chemical stability and reactivity, making it more suitable for specific applications in research and industry.
Properties
CAS No. |
4706-96-1 |
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Molecular Formula |
C15H23F3N2O2 |
Molecular Weight |
320.35 g/mol |
IUPAC Name |
N-cyclohexyl-N-(cyclohexylcarbamoyl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C15H23F3N2O2/c16-15(17,18)13(21)20(12-9-5-2-6-10-12)14(22)19-11-7-3-1-4-8-11/h11-12H,1-10H2,(H,19,22) |
InChI Key |
FMXSSRAMNLJKGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)N(C2CCCCC2)C(=O)C(F)(F)F |
Origin of Product |
United States |
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